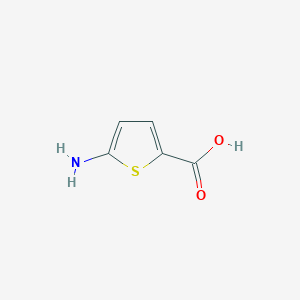

5-Aminothiophene-2-carboxylic acid

Beschreibung

Significance of Thiophene (B33073) Derivatives in Contemporary Organic Chemistry and Material Science

Thiophene and its derivatives are a pivotal class of heterocyclic compounds that command significant attention in modern organic chemistry and material science. nih.govguidechem.com The thiophene ring, a five-membered aromatic system containing a sulfur atom, is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a common structural feature in a wide range of biologically active molecules. nih.gov Its structural similarity to a benzene (B151609) ring allows it to often replace benzene in drug candidates without a loss of biological activity, a concept known as bioisosterism. guidechem.com This has led to the incorporation of thiophene motifs in numerous marketed drugs, including anti-inflammatory agents, anesthetics, and anticancer treatments. nih.gov

Beyond pharmaceuticals, thiophene derivatives are integral to the advancement of material science. nih.gov Their robust chemical nature and versatile functional properties make them ideal building blocks for organic electronics. nih.gov They are extensively used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells, where their excellent charge transport capabilities are exploited. nih.gov The unique optical and electronic properties of thiophene-based materials also lend themselves to applications in nanotechnology, including the creation of sensors and bioimaging agents.

Historical and Current Research Trajectories of Aminothiophenecarboxylic Acids

The study of aminothiophenes, particularly 2-aminothiophenes, was significantly advanced by the discovery of the Gewald reaction in 1961. researchgate.netarkat-usa.org This multicomponent reaction provides a versatile and efficient one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. arkat-usa.orgwikipedia.org The Gewald synthesis remains a cornerstone method due to its simplicity, the availability of starting materials, and its broad applicability, making it a frequent topic of review and modification. arkat-usa.orgwikipedia.orgtandfonline.com

Current research on aminothiophenecarboxylic acids is heavily focused on their application in medicinal chemistry. nih.gov These compounds serve as crucial synthons—foundational blocks for constructing more complex molecules. nih.gov Scientists are actively exploring new derivatives to develop novel therapeutic agents, with studies reporting on their potential as anticancer, anti-inflammatory, and anti-leishmanial agents. nih.govresearchgate.net Modern synthetic efforts are also aimed at creating more efficient and greener methodologies, including microwave-assisted syntheses and the use of solid-supported reagents, to expand the library of available aminothiophene derivatives for drug discovery and materials science. arkat-usa.orgwikipedia.org

Scope and Academic Objectives of Research on 5-Aminothiophene-2-carboxylic Acid

Research on this compound is primarily driven by its role as a versatile bifunctional building block. guidechem.com The molecule possesses two key reactive sites: a nucleophilic amino group (-NH2) at the 5-position and a carboxylic acid group (-COOH) at the 2-position. This dual functionality allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of more complex, substituted thiophene derivatives.

The principal academic objective is to leverage this structural versatility for applications in medicinal chemistry. guidechem.com Researchers utilize this compound to systematically build new series of compounds for biological screening. By reacting the amino or carboxylic acid groups, scientists can introduce diverse functionalities to the thiophene core, aiming to create novel molecules with specific therapeutic properties. This targeted synthesis is crucial in the search for new drug leads.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-aminothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRVTSCLFRCFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598806 | |

| Record name | 5-Aminothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204068-72-4 | |

| Record name | 5-Aminothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 5 Aminothiophene 2 Carboxylic Acid

Established Synthetic Pathways for 5-Aminothiophene-2-carboxylic Acid

Traditional methods for the synthesis of this compound and its esters have been well-documented, providing reliable and versatile routes to these important heterocyclic scaffolds. arkat-usa.org

The Gewald reaction, first reported in 1961, is a prominent and widely utilized one-pot multicomponent method for the synthesis of polysubstituted 2-aminothiophenes. arkat-usa.orgresearchgate.netorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org The versatility of the Gewald reaction is enhanced by the ready availability of starting materials and the generally mild reaction conditions. arkat-usa.orgresearchgate.net

The mechanism of the Gewald reaction is understood to proceed through a multi-step sequence. arkat-usa.orgsynthical.com It begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile intermediate. organic-chemistry.orgsynthical.com This is followed by the addition of elemental sulfur to the α-position of the nitrile, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.orgresearchgate.net The final ring-closure is proposed to be an intramolecular nucleophilic attack of the sulfur atom on the cyano group. researchgate.net

There are several variations of the Gewald reaction, which allow for the synthesis of a wide range of substituted 2-aminothiophenes. arkat-usa.orgumich.edu For instance, the reaction can be performed in a two-step procedure where the α,β-unsaturated nitrile is first isolated before reacting with sulfur and a base. arkat-usa.org Yields for the classic Gewald reaction typically range from 35-80%, depending on the substrates and reaction conditions. arkat-usa.org

Table 1: Examples of Classic Gewald Reaction Conditions

| Carbonyl Compound | Activated Nitrile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol (B145695) | 70 | 4 | 80 | thieme-connect.com |

| Phenylacetaldehyde | Malononitrile | Morpholine | Ethanol | 70 | 4 | - | organic-chemistry.org |

| Ketones/Aldehydes | Malononitrile | ZnO (5 mol%) | Solvent-free | - | - | 27-70 | researchgate.net |

| Ketones | Malononitrile/Ethyl cyanoacetate | L-Proline | - | - | - | - | organic-chemistry.org |

This table provides illustrative examples and is not exhaustive.

Esterification is a fundamental reaction in organic chemistry used to convert carboxylic acids into esters. libretexts.org In the context of this compound, esterification is a crucial step for creating various carboxylate derivatives, which can be important for modifying the compound's properties or for use in further synthetic transformations. libretexts.orgyoutube.com The process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This is a reversible reaction, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.org

A common method for preparing methyl 5-aminothiophene-2-carboxylate is through the esterification of this compound with methanol (B129727) under acidic conditions. youtube.com While direct esterification is a primary route, some ester derivatives are also synthesized through other pathways, such as the Gewald reaction using an appropriate cyanoacetic ester. sigmaaldrich.com

An alternative and efficient pathway to synthesize this compound and its esters is through the reduction of a corresponding nitrothiophene precursor. chemicalbook.com This method is particularly useful when the required nitrothiophene is readily accessible. The synthesis of the precursor, 5-nitrothiophene-2-carboxylic acid, can be achieved through the oxidation of 5-nitro-2-formyl-thiophene. chemicalbook.com

The reduction of the nitro group to an amino group can be accomplished using various reducing agents. A common and effective method involves catalytic hydrogenation. For example, methyl 5-nitrothiophene-2-carboxylate can be reduced to methyl 5-aminothiophene-2-carboxylate using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. chemicalbook.com This reaction is typically carried out in a solvent like ethyl acetate (B1210297) at room temperature and can proceed to completion in a few hours with high yields. chemicalbook.com

Table 2: Synthesis of Methyl 5-aminothiophene-2-carboxylate via Reduction

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 5-nitrothiophene-2-carboxylate | 10% Pd/C, H₂ | Ethyl Acetate | Room Temp. | 2.0 h | 100% | chemicalbook.com |

Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods in chemistry. nih.govnih.gov This trend has also impacted the synthesis of this compound and its derivatives, leading to the exploration of novel and sustainable approaches that aim to reduce reaction times, energy consumption, and the use of hazardous materials. nih.govresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. wikipedia.orgclockss.org In the context of the Gewald reaction, microwave irradiation has been shown to significantly reduce reaction times and often improve product yields and purities compared to conventional heating methods. thieme-connect.comorganic-chemistry.orgthieme-connect.com

For example, the synthesis of 5-substituted-2-aminothiophenes from arylacetaldehydes via a Gewald reaction under microwave irradiation can be completed in as little as 20 minutes at 70°C, whereas the same reaction under classical heating requires 4 hours. thieme-connect.comorganic-chemistry.org This rapid and efficient method often allows for the direct crystallization of the product from the reaction mixture, minimizing the need for extensive purification. organic-chemistry.org Studies have shown that microwave-assisted Gewald reactions can lead to high yields (often exceeding 90%) in a fraction of the time required by traditional methods. thieme-connect.comclockss.org

Table 3: Comparison of Classical vs. Microwave-Assisted Gewald Synthesis

| Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Classical Heating | 70 | 4 hours | 80 | thieme-connect.com |

| Microwave Irradiation | 70 | 20 minutes | 99 | thieme-connect.com |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov In the synthesis of 2-aminothiophenes, this has led to the development of solvent-free and other green protocols. nih.govresearchgate.net

One approach involves performing the Gewald reaction under solvent-free conditions, using a catalyst such as zinc oxide (ZnO). This method is not only environmentally friendly but also employs an economical catalyst. researchgate.net Another green strategy involves the use of water as a solvent, which is a significant improvement over traditional organic solvents. nih.govscribd.com For instance, a Gewald-type synthesis has been reported in water under ultrasound activation, ignited by sodium polysulfides in a catalyst-free system. nih.govscribd.com

Furthermore, the use of organocatalysts like L-proline and solid-supported reagents are also being explored to create more sustainable synthetic routes for 2-aminothiophenes. organic-chemistry.orgumich.edu These methods often offer advantages such as easier work-up procedures, catalyst recyclability, and reduced environmental impact. nih.govumich.edu

Catalytic Strategies for Improved Yield and Selectivity

The synthesis of this compound and its derivatives has been the subject of extensive research, with a significant focus on catalytic methods to enhance reaction efficiency, yield, and selectivity. A variety of catalysts, ranging from transition metals to novel reusable systems, have been employed to achieve these goals.

One of the most effective and high-yielding methods involves the catalytic hydrogenation of a nitro precursor. Specifically, the reduction of methyl 5-nitrothiophene-2-carboxylate using a 10% Palladium on activated carbon (Pd/C) catalyst under a hydrogen atmosphere has been shown to produce methyl 5-aminothiophene-2-carboxylate with a quantitative yield of 100%. chemicalbook.com The reaction proceeds smoothly at room temperature over a period of two hours, demonstrating a highly efficient and clean conversion. chemicalbook.com

Multicomponent reactions (MCRs) offer another strategic approach, enabling the synthesis of complex molecules like alkyl 5-aminothiophene-2-carboxylates in a single step. One such strategy utilizes α-lithiated alkoxyallenes as key synthons, highlighting an innovative pathway to the thiophene (B33073) core. researchgate.net

Furthermore, catalysts based on vanadium, iron, and molybdenum have been successfully used in the synthesis of 2-thiophenecarboxylic acid from thiophene. semanticscholar.org These reactions, which use a CCl₄–CH₃OH system, show that the catalyst concentration has a substantial impact on the product yield. For instance, using vanadyl acetylacetonate (B107027) (VO(acac)₂) as a catalyst, the yield of methyl 2-thiophenecarboxylate increases significantly with higher catalyst loading. semanticscholar.org This demonstrates a clear relationship between catalyst concentration and reaction efficiency. semanticscholar.org

Table 1: Effect of VO(acac)₂ Catalyst Concentration on Product Yield

| Catalyst Concentration (mol. %) | Product Yield (%) |

|---|---|

| 0.1 | 25 |

| 0.2 | 31 |

| 1.0 | 45 |

Data derived from a study on the synthesis of methyl 2-thiophenecarboxylate. semanticscholar.org

In the pursuit of more environmentally friendly methods, green catalytic strategies have been developed. These include the use of reusable catalysts, such as N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber, for the synthesis of 2-aminothiophenes. nih.gov This approach not only provides good to excellent yields (65-91%) but also allows the catalyst to be recovered and reused multiple times without significant loss of activity. nih.gov Copper-catalyzed reactions are also noted for constructing the critical carbon-sulfur (C-S) bond in thiophene synthesis. researchgate.net

Mechanistic Elucidation of Synthetic Reactions

Understanding the underlying mechanisms of synthetic reactions is crucial for optimizing conditions and expanding the scope of methodologies for producing this compound and its analogs. Research has focused on identifying key molecular players and mapping the reaction pathways.

Investigation of Reaction Intermediates and Transition States

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms for the formation of substituted 2-aminothiophenes. acs.org Studies on the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone have elucidated the formation of crucial intermediates and their subsequent transformations. acs.orgnih.gov

A key proposed intermediate in this synthesis is a Michael adduct. acs.orgnih.gov The formation of this adduct is followed by an intramolecular cyclization step. This cyclization can theoretically proceed via two different pathways. acs.org One pathway involves a one-step intramolecular nucleophilic substitution of the thiocyanate (B1210189) group. acs.org An alternative, more plausible pathway involves the nucleophilic addition of a carbon atom to the thiocyanate group, leading to the closure of the thiophene ring. acs.orgnih.gov

The investigation has identified specific transition states (TS) for this cyclization process. For example, the transition states designated as TS1.1 and TS2.1 have been optimized and analyzed, representing the energy barriers for the nucleophilic addition step that leads to the formation of the thiophene ring. nih.gov The analysis of these transition states is fundamental to understanding the stereoselectivity and energy requirements of the reaction. acs.orgnih.gov

Table 2: Key Species in a Proposed 2-Aminothiophene Synthesis Mechanism

| Species Type | Description | Role in Reaction |

|---|---|---|

| Michael Adduct | Intermediate formed from the initial addition of reactants. | Precursor to intramolecular cyclization. acs.org |

| Transition State (e.g., TS1.1) | High-energy molecular structure during the ring-closing step. | Determines the activation energy for the cyclization. nih.gov |

| Knoevenagel Condensation Product | Intermediate formed in the Gewald reaction. | Undergoes subsequent reaction with sulfur to form the thiophene ring. nih.gov |

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies and pathway analysis aim to construct a step-by-step model of the reaction. For the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, a reaction pathway proceeding through a Michael-type addition followed by intramolecular cyclization is strongly supported by computational studies. acs.orgnih.gov This pathway is considered more favorable than a direct substitution of the thiocyanate group. acs.org The entire process can be broken down into a sequence of four steps, beginning with the nucleophilic addition to form the thiophene ring. nih.gov

Another well-studied reaction pathway is the Gewald synthesis of 2-aminothiophenes. The mechanism here initiates with a Knoevenagel condensation between a compound with an active methylene (B1212753) group and a ketone or aldehyde. nih.gov The resulting intermediate then reacts with elemental sulfur to form a sulfur-adduct. nih.gov This is followed by an intramolecular cyclization and subsequent aromatization through the elimination of a sulfur atom to yield the final 2-aminothiophene product. nih.gov

For syntheses utilizing the CCl₄–CH₃OH–catalyst system, a different reaction scheme is proposed. semanticscholar.org This pathway involves the successive oxidation of methanol by carbon tetrachloride, which is catalyzed by a metal complex (V, Fe, or Mo), to generate reactive species like methyl hypochlorite (B82951) and formaldehyde. semanticscholar.org The thiophene substrate then undergoes oxymethylation by formaldehyde, creating a 2-oxymethylthiophene intermediate, which is subsequently oxidized by methyl hypochlorite to the final 2-thiophenecarboxylic acid or its ester. semanticscholar.org

Chemical Reactivity and Advanced Derivatization Strategies

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in 5-aminothiophene-2-carboxylic acid is a primary site for chemical modification, enabling the formation of various functional derivatives.

Synthesis of Amide Derivatives

The conversion of the carboxylic acid to an amide is a fundamental transformation. This is typically achieved by reacting this compound with a primary or secondary amine in the presence of a coupling agent. nih.gov Common coupling systems include the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is effective for coupling with a variety of amines, including those that are electron-deficient. nih.gov

Another approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride. For instance, treatment with thionyl chloride can generate the corresponding acyl chloride, which then readily reacts with an amine to form the amide. google.com Boronic acid derivatives, such as 5-methoxy-2-iodophenylboronic acid, have also been shown to be effective catalysts for direct amidation reactions under mild conditions. organic-chemistry.org The synthesis of amide derivatives is a widely used strategy in the development of new compounds with potential biological activity. sphinxsai.com

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | Amine, EDC, DMAP, HOBt (catalytic), Acetonitrile, 23 °C | Amide derivative | nih.gov |

| 5-Chlorothiophene-2-carboxylic acid | Toluene, N-methyl-2-pyrrolidone, N,N-carbonyldiimidazole, 80-115 °C | Amide derivative | google.com |

| Carboxylic acid and amine | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid, room temperature | Amide derivative | organic-chemistry.org |

Esterification and Transesterification Reactions

Esterification of the carboxylic acid group is another common derivatization strategy. The Fischer-Speier esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like hydrogen chloride, is a classic approach. sphinxsai.compearson.com For instance, methyl 5-aminothiophene-2-carboxylate can be synthesized by reacting the corresponding carboxylic acid with methanol (B129727) under acidic conditions. chemicalbook.com The reaction is reversible, and driving the equilibrium towards the product can be achieved by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org

The Steglich esterification offers a milder alternative, particularly for sterically hindered alcohols or acid-sensitive substrates. organic-chemistry.org This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of DMAP to facilitate the ester formation at room temperature. organic-chemistry.org Transesterification, the conversion of one ester to another, can also be employed, often catalyzed by acids or bases. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol, Acid catalyst (e.g., HCl), Heat | Ester | sphinxsai.compearson.com |

| Steglich Esterification | Alcohol, DCC, DMAP (catalytic) | Ester | organic-chemistry.org |

| Esterification | Excess alcohol, Acidic conditions | Ester | libretexts.org |

Formation of Hydrazide Derivatives

The carboxylic acid functionality can be converted to a hydrazide by reacting it with hydrazine (B178648) hydrate. researchgate.net This reaction typically proceeds by first activating the carboxylic acid, for example, by converting it into an ester, which then reacts with hydrazine. The resulting hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and can also serve as a protecting group for carboxylic acids in peptide synthesis. nih.gov For example, thiophene-2-carboxylic acid hydrazide is a known compound that can be synthesized from the corresponding carboxylic acid. glentham.com The formation of hydrazides from peptide hydrazides can be achieved through oxidation with reagents like potassium peroxymonosulfate (B1194676) (Oxone) or via azidation followed by treatment with β-mercaptoethanol. explorationpub.com

Chemical Modifications of the Amino Group

The amino group at the 5-position of the thiophene (B33073) ring offers another reactive site for derivatization, allowing for the introduction of a wide range of substituents.

Acylation and Alkylation Reactions

The amino group of this compound and its derivatives can readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides. organic-chemistry.orgyoutube.com For example, 5-acylaminothiophene derivatives can be synthesized through this method. researchgate.net These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation of the amino group can also be achieved using various alkylating agents. For instance, the alkylation of complex glycine (B1666218) precursors, which share similarities in reactivity with amino acids, has been proposed as a route to various amino acids. nih.gov

Formation of Schiff Bases and Imine Derivatives

The primary amino group of this compound can condense with aldehydes or ketones to form Schiff bases, also known as imines. redalyc.orgnih.gov This reaction is typically catalyzed by an acid and involves the formation of a C=N double bond. redalyc.org The formation of the imine is often reversible and can be influenced by the reaction conditions. youtube.com Schiff bases derived from aminothiophenes are of interest due to their potential applications in materials science, particularly in the field of organic electronics. nih.gov The synthesis of imine derivatives can be achieved by reacting the amino compound with a carbonyl compound in a suitable solvent, sometimes with the aid of a catalyst like glacial acetic acid. mdpi.com

| Starting Material | Reagent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Primary Amine | Aldehyde or Ketone | Acid catalyst | Schiff Base (Imine) | redalyc.org |

| 2,5-diaminothiophene-3,4-dicarboxylic acid diethyl ester | Aldehyde | Trifluoroacetic acid (catalytic) | Azomethine (Imine) | nih.gov |

| α-Amino acid | Aldehyde | - | Imine (Schiff base) | libretexts.org |

Diazotization and Subsequent Transformations for Ring Functionalization

The primary amine group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. youtube.com The resulting arenediazonium ion is a highly reactive intermediate that can undergo a variety of subsequent transformations, making it a valuable tool for introducing a wide range of functional groups onto the thiophene ring. youtube.com

The arenediazonium ion is an excellent leaving group (as dinitrogen gas), which facilitates nucleophilic substitution reactions. By heating the diazonium salt solution, the diazonium group can be replaced by a hydroxyl group, yielding a phenol (B47542) derivative. youtube.com This transformation is driven by the high stability of the liberated nitrogen gas. youtube.com The resulting carbocation is highly reactive and can be attacked by weak nucleophiles like water. youtube.com

Functionalization and Coupling Reactions on the Thiophene Ring System

The thiophene ring in this compound and its derivatives is amenable to various functionalization and coupling reactions, which are essential for the synthesis of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful methods for forming carbon-carbon bonds and are widely used to functionalize thiophene rings. nih.govchemicalforums.com These reactions typically involve the coupling of a halogenated thiophene derivative with an organoboron (Suzuki) or organotin (Stille) reagent in the presence of a palladium catalyst. rsc.orgresearchgate.net

The Suzuki-Miyaura coupling is often preferred due to the commercial availability of a wide variety of boronic acids and the generation of non-toxic byproducts. nih.govchemicalforums.com This reaction has been successfully applied to the synthesis of various aryl-substituted thiophenes. For instance, 5-bromothiophene-2-carboxylic acid derivatives have been coupled with different arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) to produce a range of 5-arylthiophene-2-carboxylates. nih.gov The efficiency of Suzuki couplings can be influenced by the choice of catalyst, ligands, and reaction conditions, with aqueous solvent systems sometimes proving more effective for heterocyclic substrates. mdpi.comacs.org

The Stille coupling , while often highly effective and sometimes succeeding where other methods fail, involves the use of organotin reagents, which are toxic and can lead to purification challenges due to tin byproducts. chemicalforums.comrsc.org Nevertheless, it remains a valuable tool, particularly when high yields are required and other coupling methods are less successful. rsc.org The choice between Suzuki and Stille coupling often depends on the specific substrates, desired functional group tolerance, and considerations regarding toxicity and purification. chemicalforums.com

Below is a table summarizing typical conditions for Suzuki cross-coupling reactions involving thiophene derivatives.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 25-76 | d-nb.infonih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | - | - | 69-93 | semanticscholar.orgmdpi.com |

| Pd(dtbpf)Cl₂ | - | - | Water (with surfactant) | Room Temp | up to 98 | mdpi.com |

This table presents a selection of reported conditions and yields may vary depending on the specific substrates used.

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS) reactions. The position of substitution is directed by the existing substituents on the ring. In five-membered heterocyclic compounds like thiophene, electrophilic attack preferentially occurs at the C2 (or α) position, as the resulting carbocation intermediate is better stabilized by resonance. youtube.comyoutube.com The heteroatom can donate its lone pair of electrons to delocalize the positive charge, with one of the resonance structures having a complete octet for all atoms. youtube.com

Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. youtube.com For this compound, the activating amino group and the deactivating carboxylic acid group will influence the regioselectivity of the substitution. The powerful activating effect of the amino group generally directs incoming electrophiles to the ortho and para positions. However, the steric hindrance and electronic effects of the carboxylic acid group must also be considered.

The reactive sites on the this compound scaffold can be utilized to construct fused heterocyclic systems. The amino and carboxylic acid groups, or derivatives thereof, can participate in cyclization reactions to form new rings fused to the thiophene core. For example, 2-aminothiophenes are valuable starting materials for synthesizing a variety of fused heterocycles, including thieno[2,3-d]pyrimidines. nih.govacs.org These reactions often involve condensation with bifunctional reagents, leading to the formation of new five- or six-membered rings. Such annulation strategies significantly expand the structural diversity of thiophene-based compounds, opening avenues to new materials and pharmacologically active molecules. nih.gov

Polymerization and Oligomerization via Functional Groups

The functional groups on this compound provide handles for polymerization and oligomerization, leading to the formation of functional materials. For instance, the amino and carboxylic acid groups can be converted into other functionalities that are suitable for polymerization reactions. Thiophene-containing polymers are of significant interest due to their potential applications in organic electronics, such as organic photovoltaic cells and sensors. The properties of these polymers can be fine-tuned by modifying the substituents on the thiophene ring. While direct polymerization of this compound can be complex, its derivatives are valuable monomers. For example, the amino group can be part of an azomethine linkage to form poly(azomethine-thiophene)s.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 5-Aminothiophene-2-carboxylic acid are a cornerstone of its chemical behavior. Computational methods allow for a detailed examination of its molecular orbitals and electron density distribution, which are key to understanding its reactivity and interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of thiophene (B33073) derivatives. nih.govmdpi.com DFT calculations, often employing basis sets like 6-311G(d,p), are used to optimize the molecular structure and predict the energies of individual molecular orbitals. mdpi.com For similar thiophene-2-carboxamide derivatives, DFT studies have been crucial in understanding their molecular and electronic properties. nih.gov These calculations provide a foundational understanding of the molecule's geometry and electron distribution. Quantum-chemical calculations for related 2-aminothiophene derivatives have been performed using software packages like ORCA, employing composite approaches such as r²SCAN-3c for determining reaction pathways and vibrational frequencies. acs.org

HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govmdpi.com

A smaller HOMO-LUMO gap generally signifies higher reactivity. mdpi.com In studies of related thiophene-2-carboxamide derivatives, the HOMO-LUMO gap was found to be a key parameter in evaluating their electronic properties. nih.gov For instance, in a series of 3-substituted thiophene-2-carboxamide derivatives, the ΔE values ranged from 3.11 to 3.83 eV. nih.gov Another study on 2-thiophene carboxylic acid reported a HOMO-LUMO energy gap that indicates the occurrence of charge transfer within the molecule. iosrjournals.org

For thiophene-2-carboxamide derivatives, the HOMO orbitals are typically distributed over the π-orbitals of the thienyl, phenyl, and amide groups. In contrast, the LUMO is often localized on the 2-carboxamide (B11827560) phenyl thiophene substituent. nih.gov The energy of HOMO is associated with the molecule's ability to donate electrons, while the energy of LUMO reflects its electron-accepting capability. These values are used to calculate various reactivity descriptors, such as ionization potential, electron affinity, chemical potential, hardness, softness, and electrophilicity index. mdpi.com

| Compound Type | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| 3-Amino thiophene-2-carboxamide derivatives | -5.58 to -5.91 | -1.99 to -2.73 | 3.11 to 3.83 |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | - | - | 5.031 |

| Thiophene-thiadiazole hybrids | - | - | 3.83 to 4.18 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).

In studies of related 2-amino thiophene derivatives, MEP maps have been generated to understand their reactivity. researchgate.net For this compound, the MEP map would be expected to show a high electron density (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and carboxylic acid groups would likely exhibit a positive potential (blue), indicating their propensity for nucleophilic interactions.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of molecules. mdpi.com

For this compound, the proton of the carboxylic acid (O-H) is expected to appear at a significantly downfield chemical shift, typically in the range of 10-12 ppm, which is a characteristic feature of carboxylic acids. libretexts.org The protons on the thiophene ring and the amino group would have distinct chemical shifts influenced by the electronic effects of the substituents.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid group is anticipated to resonate in the range of 160-180 ppm. libretexts.org The carbons of the thiophene ring would appear in the aromatic region, with their specific shifts determined by the positions of the amino and carboxylic acid groups. Theoretical calculations for related thiophene derivatives have shown good correlation with experimental NMR data. mdpi.comnih.gov

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (O-H) | 10 - 12 | - |

| Thiophene Ring (C-H) | Varies | Aromatic Region |

| Amino Group (N-H) | Varies | - |

| Carbonyl Carbon (C=O) | - | 160 - 180 |

Prediction of Vibrational Frequencies (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Computational methods, particularly DFT, can accurately predict these vibrational frequencies. iosrjournals.org

For this compound, the FTIR spectrum is expected to show characteristic bands for the O-H stretch of the carboxylic acid, which is typically a very broad band in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid usually appears as a strong, sharp peak around 1710 cm⁻¹. libretexts.org The N-H stretching vibrations of the amino group are expected in the range of 3300-3500 cm⁻¹. The C-S stretching modes of the thiophene ring are typically observed between 687 and 710 cm⁻¹. iosrjournals.org

Theoretical calculations on the related 2-thiophene carboxylic acid have shown good agreement between the computed and experimental vibrational frequencies after scaling. iosrjournals.org This demonstrates the reliability of computational methods in predicting the vibrational spectra of such compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1710 |

| Amino Group | N-H Stretch | 3300 - 3500 |

| Thiophene Ring | C-S Stretch | 687 - 710 |

| Thiophene Ring | C-C Stretch | 1347 - 1532 |

UV-Vis Spectroscopic Parameter Simulations

Reaction Mechanism Modeling and Energetic Profiles

While detailed reaction mechanism modeling specifically for this compound is not extensively documented, computational studies on related aminothiophene derivatives provide a framework for understanding its potential reactivity. acs.orgnih.gov Quantum-chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. acs.org

For instance, studies on the synthesis of trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles have utilized high-level quantum chemical calculations to elucidate the reaction mechanism. acs.org These investigations often explore different possible reaction pathways, calculating the geometries and Gibbs free energies of intermediates and transition states. acs.org

Transition State Characterization and Activation Energy Determination

A critical aspect of reaction mechanism modeling is the characterization of transition states and the determination of activation energies. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, is a key determinant of the reaction rate.

In computational studies of related aminothiophene syntheses, the search for transition states is a common practice. acs.org For example, in the cyclization reaction to form a dihydrothiophene ring, two alternative pathways might be considered: an intramolecular SN2 substitution or a nucleophilic addition followed by elimination. acs.orgnih.gov For one diastereomer in a related system, the intramolecular nucleophilic substitution was found to be more probable due to a lower calculated activation energy. acs.org Conversely, for another diastereomer, spatial hindrance led to a significantly higher activation energy for the SN2 pathway, making the addition-elimination sequence more favorable. acs.org Such studies highlight the power of computational chemistry in predicting the feasibility of different reaction channels.

Solvent Effects on Reaction Dynamics

The solvent can play a crucial role in the dynamics of a chemical reaction. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

In the synthesis of related aminothiophene derivatives, the choice of solvent has been shown to influence reaction outcomes. For example, in the synthesis of certain thieno[2,3-d]pyrimidines from 2-amino-4,5-dihydrothiophene-3-carbonitriles, ethanol (B145695) was found to be a superior solvent compared to dimethylformamide (DMF), methanol (B129727), or isopropanol, likely due to the better solubility of the reactants and products. nih.gov General studies on carboxylic acids have also shown that the solvent can influence conformational preferences. In the gas phase, the syn conformation of the carboxylic acid group is typically more stable due to intramolecular hydrogen bonding. However, in an aqueous solution, the anti conformation can become nearly as populated because of stabilizing interactions with water molecules. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are fundamental to its physical and chemical properties.

Studies on Flexibility and Tautomerism

The flexibility of this compound arises from the rotation around the single bond connecting the carboxylic acid group to the thiophene ring. As with other carboxylic acids, this can lead to different conformers, most notably the syn and anti conformations of the O=C-O-H dihedral angle. While the syn form is often stabilized by an intramolecular interaction, the presence of a solvent can alter this preference. nih.gov

Tautomerism is another important consideration. For carboxylic acids, keto-enol tautomerization is generally not considered a significant process. The stability of the carbonyl group, enhanced by the electron-donating character of the hydroxyl group, makes the enol form highly unfavorable. reddit.com

Hydrogen Bonding and Supramolecular Interactions

Hydrogen bonding plays a defining role in the structure of this compound. Based on studies of similar aminothiophene derivatives, both intramolecular and intermolecular hydrogen bonds are expected. mdpi.com An intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid is likely to form a stable six-membered ring. mdpi.com This type of intramolecular hydrogen bond is a common feature in related structures and is thought to be important for their biological activity. mdpi.com

Applications in Advanced Chemical Research and Technology

Molecular Scaffolds in Pre-clinical Medicinal Chemistry and Drug Discovery

The 5-aminothiophene-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the development of novel therapeutic agents. Its inherent structural features allow for diverse chemical modifications, enabling the exploration of vast chemical spaces and the optimization of biological activity.

Design and Synthesis of Potentially Bioactive Chemical Entities

The synthesis of potentially bioactive molecules based on the this compound core is a subject of extensive research. A common and well-established method for creating substituted 2-aminothiophenes is the Gewald reaction. ijpscr.infoijpscr.info This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. ijpscr.infoijpscr.info This approach allows for the generation of a wide array of polysubstituted 2-aminothiophenes, which are crucial building blocks for drug discovery. ijpscr.infoacs.org

Researchers have developed various synthetic strategies to produce derivatives with potential therapeutic applications. For instance, the synthesis of 2-benzamidothiophene-3-carboxylate derivatives has been achieved by reacting 2-aminothiophene precursors with benzoyl chloride. rsc.org Furthermore, through hydrolysis, these esters can be converted into their corresponding carboxylic acids, which are often essential for biological activity. rsc.org The versatility of the 2-aminothiophene scaffold is further demonstrated by its incorporation into more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which have shown significant biological properties. acs.org The strategic design of these synthetic pathways allows for the creation of libraries of compounds that can be screened for various biological activities. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives in In Vitro Models

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for specific biological activities.

In the context of anticancer research, a study on methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate and its analogues revealed key SAR findings. nih.gov It was discovered that the ethyl linker between the thiophene (B33073) core and the aryl group could be replaced by a thioalkyl linker while preserving or even enhancing antiproliferative potency and selectivity. nih.gov Conversely, substituting the linker with an oxyalkyl or aminoalkyl group was detrimental to the activity. nih.gov Specifically, derivatives with 4-ethyl and 4-isopropylarylmethylthio substitutions at the 5-position of the thiophene ring showed increased potency and selectivity against T-lymphoma/leukemia cells compared to the parent compound. nih.gov

Another study focusing on COX-2 inhibitors based on a 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide scaffold highlighted the importance of specific substitutions. The compound 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide demonstrated superior selective COX-2 inhibition compared to the well-known drug celecoxib, underscoring the positive impact of the ethyl group at the 5-position and the fluorophenyl group on the carboxamide. rsc.org These SAR studies are instrumental in guiding the rational design of more effective and selective drug candidates.

Ligand Design for Enzyme Inhibition Studies (In Vitro)

The this compound scaffold has been effectively utilized in the design of ligands for in vitro enzyme inhibition studies, targeting a range of enzymes implicated in various diseases.

One area of focus has been the development of inhibitors for inflammatory kinases such as TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). nih.gov By using the existing inhibitor amlexanox (B1666007) as a template, researchers have designed and synthesized a series of analogues to establish a structure-activity relationship around the core scaffold, leading to compounds with improved inhibitory activity. nih.gov

Similarly, derivatives of 2-aminothiophene have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. rsc.orgresearchgate.net By modifying the substituents on the thiophene ring, researchers have been able to develop compounds with high selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects. rsc.orgresearchgate.net For example, certain 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives have shown potent and selective COX-2 inhibition. rsc.org

Furthermore, 2,4,5-trisubstituted thiazole (B1198619) derivatives, synthesized from aminothiophene precursors, have been evaluated as inhibitors of carbonic anhydrase (CA)-III. researchgate.net These studies demonstrate the utility of the this compound core in generating diverse ligands for probing the active sites of various enzymes.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction (In Silico)

In silico methods such as molecular docking and molecular dynamics (MD) simulations play a pivotal role in predicting the interactions between ligands and their biological targets, thereby guiding the design of more potent and selective inhibitors.

For derivatives of this compound, molecular docking studies have been instrumental in understanding their binding modes. For instance, docking analyses of 2-aminothiophene derivatives as selective COX-2 inhibitors have successfully corroborated experimental findings, providing a rationale for their observed selectivity. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the enzyme's active site.

In the development of positive allosteric modulators (PAMs) for the glucagon-like peptide 1 receptor (GLP-1R), docking studies suggested that 2-aminothiophene derivatives likely bind to a different active conformation of the receptor compared to the initial lead compound. nih.gov Furthermore, MD simulations have been employed to assess the stability of protein-ligand complexes. In the case of δ-carboline derivatives designed as α-Topoisomerase II inhibitors, MD simulations confirmed that the binding of the ligands to the ATP domain of the enzyme is stable, and the protein-ligand conformation remains consistent throughout the simulation. nih.gov These computational approaches are invaluable for prioritizing compounds for synthesis and biological evaluation.

Development of Antimicrobial Agents (Non-Clinical)

The this compound scaffold has emerged as a promising platform for the development of novel antimicrobial agents. Various derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi in non-clinical studies.

The inherent structural diversity of 2-aminothiophenes, often synthesized via the Gewald reaction, allows for the creation of compounds with broad-spectrum antimicrobial properties. ijpscr.infoijpscr.info For example, a series of tetra-substituted 2-aminothiophene derivatives were synthesized and tested for their antimicrobial activity using the cup plate method, showing promising results against bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus cereus. ijpscr.info

In another study, a compound bearing a 5-nitrothiophene substituent, derived from a 5-oxopyrrolidine scaffold, exhibited promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid. nih.gov This highlights the potential of these derivatives to combat antibiotic resistance. The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Table 1: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound | Test Organism | Activity/MIC | Reference |

|---|---|---|---|

| 2-aminothiophene derivative | Escherichia coli | Active | ijpscr.info |

| 2-aminothiophene derivative | Staphylococcus aureus | Active | ijpscr.info |

| 2-aminothiophene derivative | Bacillus cereus | Active | ijpscr.info |

| Compound 21 (5-nitrothiophene substituent) | Multidrug-resistant Staphylococcus aureus | Promising and selective activity | nih.gov |

Development of Antitumor/Anticancer Agents (Non-Clinical)

Derivatives of this compound have been extensively investigated for their potential as antitumor and anticancer agents, with many compounds demonstrating significant cytotoxicity against various cancer cell lines in non-clinical settings.

One notable class of compounds, 2-amino-3-carboxymethylthiophene derivatives, has been identified as tumor-selective agents. nih.gov The lead compound, methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, showed preferential inhibition of several cancer cell lines, including T-lymphoma/leukemia, prostate, renal, and central nervous system tumors. nih.gov Further optimization led to the development of analogues with even greater potency and selectivity. nih.gov For example, methyl-2-amino-5-((4-ethylphenylthio)methyl)thiophene-3-carboxylate and methyl-2-amino-5-((4-isopropylphenylthio)methyl)thiophene-3-carboxylate exhibited IC50 values in the sub-micromolar range against CEM lymphoma cells. nih.gov

Other aminothiophene derivatives have also shown significant anticancer activity. In one study, three such derivatives (SB-44, SB-83, and SB-200) displayed significant cytotoxicity against prostate and cervical adenocarcinoma cells, with IC50 values ranging from 15.38 to 34.04 μM. nih.gov These compounds were found to reduce clone formation and induce apoptosis. nih.gov The diverse mechanisms of action and broad range of activity make this compound derivatives a highly attractive scaffold for the development of new cancer chemotherapeutics.

Table 2: In Vitro Anticancer Activity of Selected Aminothiophene Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate | CEM Lymphoma | 0.90 | nih.gov |

| Methyl-2-amino-5-((4-ethylphenylthio)methyl)thiophene-3-carboxylate | CEM Lymphoma | 0.3-0.4 | nih.gov |

| Methyl-2-amino-5-((4-isopropylphenylthio)methyl)thiophene-3-carboxylate | CEM Lymphoma | 0.3-0.4 | nih.gov |

| SB-44 | Prostate and Cervical Adenocarcinoma | < 35 | nih.gov |

| SB-83 | Prostate and Cervical Adenocarcinoma | < 35 | nih.gov |

| SB-200 | Prostate and Cervical Adenocarcinoma | < 35 | nih.gov |

Applications in Functional Materials Science

The pursuit of novel materials with tailored electronic, optical, and structural properties is a cornerstone of modern materials science. This compound and its derivatives are emerging as significant contributors to this field, finding applications as precursors to polymers and as key components in a range of functional materials.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are renowned for their unique electronic and optical properties. Thiophene-containing polymers, or polythiophenes, are a particularly important class of these materials. While direct polymerization of this compound is not widely documented, its structure is highly conducive to serving as a monomer for conjugated systems. The general method for creating such polymers often involves the oxidative polymerization of thiophene monomers researchgate.net.

Furthermore, post-polymerization modification is a viable strategy for incorporating carboxylic acid functionalities into polythiophene backbones. For instance, a poly(3-dodecylthiophene-2,5-diyl) has been successfully modified to introduce carboxylic acid side-chains d-nb.info. This indirect approach highlights the value of the carboxylic acid group in tuning the properties of the final polymer. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the thiophene ring of this compound suggests that its incorporation into polymers could lead to materials with interesting intramolecular charge-transfer characteristics.

Organic semiconductors are at the heart of next-generation electronic and optoelectronic devices, offering advantages such as flexibility, low cost, and solution processability mdpi.com. The performance of these materials is intrinsically linked to their molecular structure and the resulting electronic properties, such as the HOMO-LUMO energy gap.

Thiophene-based molecules are a well-established class of organic semiconductors. Research on thiophene-2-carboxamide derivatives has shown that substitutions on the thiophene ring significantly influence their electronic properties. For example, amino-substituted thiophene-2-carboxamides have been found to possess a higher HOMO-LUMO energy gap compared to their hydroxyl or methyl-substituted counterparts nih.gov. Specifically, amino derivatives exhibited energy gaps in the range of 3.11–3.83 eV nih.gov. This ability to tune the electronic energy levels through functionalization is critical for designing materials for specific optoelectronic applications. Although direct studies on this compound as a semiconductor are limited, the properties of its amide derivatives suggest its potential as a building block for new organic semiconductors with tailored electronic characteristics.

Below is an interactive data table summarizing the HOMO-LUMO energy gaps of substituted thiophene-2-carboxamide derivatives.

| Derivative | Substituent | HOMO-LUMO Energy Gap (eV) |

| 3a-c | Hydroxyl | Lower than amino derivatives |

| 5a-c | Methyl | Lowest among the three |

| 7a-c | Amino | 3.11 - 3.83 |

Note: The data is based on a comparative study of different substituted thiophene-2-carboxamide derivatives and indicates the relative trends in their electronic properties.

The development of efficient organic photovoltaic (OPV) devices and sensitive chemical sensors relies on the design of materials with specific light-absorbing and charge-transporting properties. Thiophene-based polymers and small molecules have been extensively investigated for these applications.

In the context of OPVs, the introduction of carboxylic acid groups onto polythiophene chains has been explored as a means to enhance device performance. These acidic groups can improve the interfacial properties between the active layer and the electrodes and can also influence the ionization potential of the polymer d-nb.info.

In the realm of sensor technology, the fluorescence properties of materials are often exploited. A patent describes a metal-organic framework constructed from thiophene-2,5-dicarboxylic acid and o-phenanthroline that exhibits strong fluorescence, suggesting its potential use as a fluorescent probe in analytical detection google.com. While this example does not use this compound directly, it underscores the utility of the thiophene-carboxylic acid motif in creating functional sensory materials. The amino group in this compound could further enhance its sensing capabilities by providing a site for specific interactions with analytes.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant interest due to their high porosity, tunable structures, and diverse applications in areas such as gas storage, separation, and catalysis mdpi.comresearchgate.net. The choice of the organic linker is crucial in determining the structure and properties of the resulting framework.

Carboxylic acids are common functional groups used in the organic linkers for MOF synthesis researchgate.net. The presence of an amino group on the linker can facilitate the synthesis of MOFs under milder conditions, such as in aqueous solutions at room temperature nih.gov. This biomimetic crystallization approach has been demonstrated with amino-functionalized terephthalic acid linkers nih.gov.

While there are no specific reports on the use of this compound in MOF synthesis, several related studies highlight its potential. For instance, coordination polymers have been successfully constructed using 5-aminopyridine-2-carboxylic acid as a ligand, resulting in materials with interesting magnetic and luminescent properties nih.gov. Additionally, a MOF has been synthesized from thiophene-2,5-dicarboxylic acid and strontium ions nih.gov. These examples strongly suggest that this compound, with its combination of a chelating carboxylic acid group and a functional amino group on a rigid thiophene backbone, is a promising candidate for the design of novel MOFs and coordination polymers with unique functionalities.

| Related Ligand | Metal Ion(s) | Resulting Structure | Reference |

| 5-Aminopyridine-2-carboxylic acid | Terbium, Erbium, Ytterbium, Cobalt, Copper | Coordination Polymers | nih.gov |

| Thiophene-2,5-dicarboxylic acid | Strontium | Metal-Organic Framework | nih.gov |

| Amino-functionalized terephthalic acids | Zinc | Metal-Organic Frameworks | nih.gov |

| Thiophene-2,5-dicarboxylic acid and o-phenanthroline | Nickel | Metal-Organic Framework | google.com |

Role in Catalyst and Ligand Design

The development of efficient and selective catalysts is a central theme in modern chemistry. The structural features of this compound make it an intriguing scaffold for the design of specialized ligands for catalysis.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The effectiveness of an asymmetric catalyst often hinges on the design of the chiral ligand that coordinates to the metal center.

Thiophene derivatives have been successfully employed in the synthesis of new chiral ligands for asymmetric catalysis nih.gov. For example, chiral ligands based on 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene have been synthesized from thiophene-2,5-dicarboxylic acid and used in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions, achieving enantioselectivities of up to 81% nih.gov. In another study, chiral Schiff base ligands derived from thiophene derivatives were used in vanadium-catalyzed asymmetric oxidation of sulfides, yielding sulfoxides with up to 79% enantiomeric excess iaea.orgresearchgate.netkoreascience.kr.

These examples demonstrate that the thiophene core is a viable platform for the construction of effective chiral ligands. The presence of both an amino and a carboxylic acid group in this compound provides two distinct handles for further chemical modification. This allows for the potential synthesis of a variety of chiral ligands, such as Schiff bases or amides, which could then be used in a range of asymmetric transformations. The combination of a chiral carboxylic acid with an achiral metal complex is an emerging strategy in enantioselective C-H activation, further highlighting the potential of chiral carboxylic acid-containing ligands snnu.edu.cnmdpi.comresearchgate.net. Although the direct use of this compound in this context has not been reported, its structure represents a promising starting point for the development of novel chiral ligands.

Advanced Analytical Methodologies for Derivatives

The structural elucidation of this compound derivatives and their metal complexes relies on a suite of advanced analytical techniques. These methods are essential for confirming molecular identity, determining three-dimensional structure, and understanding dynamic conformational behavior.

High-Resolution Mass Spectrometric Characterization of Complex Structures

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound derivatives. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to four or five decimal places), which allows for the unambiguous determination of its elemental formula. This capability is critical for confirming the identity of newly synthesized compounds and distinguishing between isomers.

For the parent compound, this compound, the monoisotopic mass is calculated to be 143.00410 Da. nih.gov In research, HRMS is used to verify the successful synthesis of derivatives. For example, in the synthesis of methyl 5-aminothiophene-2-carboxylate, a key derivative, liquid chromatography-mass spectrometry (LCMS) was used to monitor the reaction and confirm the product. The analysis showed a measured mass-to-charge ratio (m/z) of 158.3 for the protonated molecule [M+H]⁺, corresponding to the expected molecular formula C₆H₇NO₂S. chemicalbook.com This precise mass measurement provides definitive evidence of the compound's identity, distinguishing it from potential byproducts or starting materials. This technique is a standard part of the characterization protocol for novel thiophene derivatives. figshare.comacs.org

| Compound | Formula | Calculated Monoisotopic Mass (Da) | Derivative Analysis Example | Observed Ion [M+H]⁺ (m/z) | Reference |

| This compound | C₅H₅NO₂S | 143.00410 | N/A | N/A | nih.gov |

| Methyl 5-aminothiophene-2-carboxylate | C₆H₇NO₂S | 157.02485 | LCMS Characterization | 158.3 | chemicalbook.com |

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound derivatives in solution. While one-dimensional (¹H and ¹³C) NMR provides initial structural information, multi-dimensional experiments are essential for unambiguous signal assignment and for probing stereochemical and conformational details. mdpi.comsigmaaldrich.com

A key application of multi-dimensional NMR is in the study of amide derivatives of this compound. The amide bond (C-N) can exhibit a significant partial double bond character, leading to restricted rotation. mdpi.com This restriction can give rise to the presence of two distinct conformers (s-cis and s-trans) in solution, which are often observable as a duplication of signals in the NMR spectrum. mdpi.com Dynamic NMR experiments, which involve recording spectra at different temperatures, can be used to study the kinetics of this rotational process and determine the energy barrier between the conformers. mdpi.comresearchgate.net

Advanced two-dimensional NMR techniques are routinely employed for the complete structural elucidation of these derivatives:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of connected protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other (typically <5 Å), providing vital information about the molecule's three-dimensional shape, conformation, and stereochemistry. mdpi.com

| NMR Experiment | Type of Information Obtained | Application in Derivative Analysis |

| COSY | ¹H-¹H scalar couplings | Mapping proton connectivity in the thiophene ring and side chains. |

| HSQC | Direct ¹H-¹³C correlations | Assigning protonated carbon signals. |

| HMBC | Long-range ¹H-¹³C correlations | Assigning quaternary carbons (e.g., C2, C5) and linking substituents to the ring. |

| NOESY / ROESY | ¹H-¹H through-space correlations | Determining the preferred conformation (e.g., s-cis vs. s-trans) of amide derivatives and establishing stereochemistry. |

| Variable Temperature (VT) NMR | Conformational dynamics | Measuring the rotational energy barrier of amide bonds and determining conformer populations. mdpi.comresearchgate.net |

X-ray Crystallography for Absolute Structure Determination of Derivatives and Complexes

X-ray crystallography is the gold standard for the unambiguous determination of the absolute structure of molecules in the solid state. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms, making it invaluable for confirming the constitution, configuration, and conformation of this compound derivatives and their metal complexes. figshare.com

The solid-state structure determined by X-ray crystallography can reveal which conformer is energetically preferred in the crystal lattice. For instance, in cases where NMR shows a mixture of conformers in solution, crystallography can identify the structure of the thermodynamically more stable form that crystallizes. mdpi.com This was observed in studies of related amide derivatives where a mixture of cis and trans conformers existed in solution, but only the more stable trans conformer was present in the crystal structure. mdpi.com

In the analysis of a related 3-amino-4-methylthiophene-2-acylcarbohydrazone derivative, X-ray diffraction was employed to unequivocally determine the stereochemistry around an imine double bond, confirming an E configuration. researchgate.net Such studies yield detailed crystallographic data that serve as a definitive structural proof.

Table of Crystallographic Data for a Representative Aminothiophene Derivative (Compound 8j from An. Acad. Bras. Ciênc. (2018) 90 (1 Suppl. 1)) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 38.971(6) |

| b (Å) | 4.8314(6) |

| c (Å) | 18.843(2) |

| β (˚) | 109.964(4) |

| Volume (ų) | 3334.6(8) |

| Z | 8 |

This level of structural detail is crucial for understanding structure-activity relationships and for the rational design of new molecules for specific applications in materials science and medicinal chemistry. hhu.defigshare.com

Future Research Directions and Unresolved Challenges

Exploration of Emerging Sustainable Synthetic Routes and Methodologies

A significant challenge in the broader application of thiophene (B33073) derivatives lies in the development of environmentally benign and efficient synthetic protocols. Future research will increasingly focus on green chemistry principles to access 5-aminothiophene-2-carboxylic acid and its analogues. nih.gov

Current synthetic strategies often rely on multi-step processes that may involve harsh reaction conditions or the use of toxic metals. nih.gov A major future direction is the optimization of multicomponent reactions (MCRs), such as the Gewald reaction, which allows for the one-pot synthesis of highly substituted 2-aminothiophenes with high atom economy and reduced waste. nih.govacs.orgnih.gov Research efforts could focus on adapting the Gewald reaction for the specific and high-yield synthesis of this compound, potentially using water as a solvent or employing reusable catalysts. nih.gov

Furthermore, the development of metal-free synthetic methodologies is a critical goal to minimize metal toxicity and advance green chemistry. nih.gov This includes exploring novel synthetic approaches using elemental sulfur or other sulfur sources under controlled, solvent-free, or eco-friendly solvent conditions. nih.gov The transition away from traditional methods towards these sustainable routes represents a significant, unresolved challenge that, if overcome, could make this compound a more accessible and industrially viable building block.

Advanced Computational Design of Novel Derivatives with Tailored Functions

The convergence of computational chemistry and drug discovery offers a powerful paradigm for the rational design of novel molecules. nih.gov For this compound, future research will heavily leverage advanced computational tools to design derivatives with precisely tailored functions for specific biological targets.

Methodologies such as molecular docking, high-throughput virtual screening, and molecular dynamics (MD) simulations can be employed to explore the vast chemical space accessible from the this compound scaffold. nih.govnih.gov For instance, computational studies can predict how different substituents on the thiophene ring, the amino group, or the carboxylic acid function would influence binding affinity and selectivity towards a target protein, such as an enzyme or a receptor. nih.govnih.govrsc.org This in silico approach can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the discovery process and reducing costs. nih.gov

A key challenge is the continuous refinement of computational models to improve their predictive accuracy. This involves integrating machine learning and artificial intelligence to analyze structure-activity relationships (SAR) from existing data and guide the design of next-generation compounds with enhanced potency and specificity. nih.gov

Table 1: Conceptual Framework for Computational Design of this compound Derivatives

| Target Property | Computational Method | Virtual Modification on Scaffold | Desired Outcome |

| Increased Binding Affinity | Molecular Docking, MD Simulations | Substitution at C3 and C4 positions | Enhanced interaction with active site residues |

| Improved Selectivity | Comparative Docking, Free Energy Calculations | Modification of the N-amino group | Preferential binding to target over off-targets |

| Enhanced Bioavailability | QSAR, Property Prediction Tools | Esterification of the carboxylic acid | Optimized lipophilicity and cell permeability |

| Novel Functionality | Virtual Screening against Target Libraries | Hybridization with other pharmacophores | Discovery of new biological activities |

Development of Highly Selective and Potent Pre-clinical Candidates

The thiophene nucleus is a privileged structure found in numerous clinically used drugs and bioactive compounds. nih.govnih.gov Derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. nih.govresearchgate.netnih.gov A major future direction for this compound is its use as a foundational structure for the development of highly selective and potent pre-clinical drug candidates.